Cas no 941927-39-5 (6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one)

6-(4-Acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one is a structurally complex heterocyclic compound featuring a dihydropyridazinone core functionalized with a 4-fluorophenyl group and a 5-methoxy substituent. The acetylpiperazine carbonyl moiety enhances its potential as a versatile intermediate in medicinal chemistry, particularly for targeting enzyme inhibition or receptor modulation. Its fluorinated aromatic group may improve bioavailability and metabolic stability, while the methoxy substitution could influence electronic properties and binding affinity. This compound is of interest in pharmaceutical research for its potential application in the development of novel bioactive molecules, particularly in CNS or anti-inflammatory therapeutics. Its well-defined structure allows for precise modifications to optimize pharmacokinetic properties.
6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one structure
941927-39-5 structure
Product name:6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one
CAS No:941927-39-5
MF:C18H19FN4O4
Molecular Weight:374.366267442703
CID:6438333

6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one 化学的及び物理的性質

名前と識別子

    • 6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one
    • 6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one
    • インチ: 1S/C18H19FN4O4/c1-12(24)21-7-9-22(10-8-21)18(26)17-15(27-2)11-16(25)23(20-17)14-5-3-13(19)4-6-14/h3-6,11H,7-10H2,1-2H3
    • InChIKey: HGXSIDRYYIUVLM-UHFFFAOYSA-N
    • SMILES: C1(=O)N(C2=CC=C(F)C=C2)N=C(C(N2CCN(C(C)=O)CC2)=O)C(OC)=C1

6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2213-0699-75mg
6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one
941927-39-5 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2213-0699-1mg
6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one
941927-39-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2213-0699-30mg
6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one
941927-39-5 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2213-0699-25mg
6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one
941927-39-5 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2213-0699-20μmol
6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one
941927-39-5 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2213-0699-4mg
6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one
941927-39-5 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2213-0699-3mg
6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one
941927-39-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2213-0699-20mg
6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one
941927-39-5 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2213-0699-40mg
6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one
941927-39-5 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2213-0699-2μmol
6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one
941927-39-5 90%+
2μl
$57.0 2023-05-16

6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one 関連文献

6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-oneに関する追加情報

Comprehensive Overview of 6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one (CAS No. 941927-39-5)

The compound 6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one (CAS No. 941927-39-5) is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. Its unique pyridazinone core, coupled with the 4-fluorophenyl and acetylpiperazine moieties, makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a kinase inhibitor, a class of compounds that play a critical role in modulating cellular signaling pathways.

In recent years, the search for novel small-molecule therapeutics has intensified, driven by the need for more effective treatments for diseases such as cancer, inflammation, and neurodegenerative disorders. The 6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one structure aligns with this trend, as its heterocyclic framework is often associated with high binding affinity and selectivity. This has led to a surge in queries about its synthetic routes, biological activity, and mechanism of action in online databases and AI-driven research tools.

One of the most frequently asked questions about this compound revolves around its solubility and stability under physiological conditions. These properties are crucial for its development as a drug candidate, as they influence bioavailability and pharmacokinetics. Preliminary studies suggest that the 5-methoxy and 4-fluorophenyl groups enhance its metabolic stability, while the acetylpiperazine moiety improves water solubility. Such insights are invaluable for researchers designing structure-activity relationship (SAR) studies.

The growing interest in personalized medicine and targeted therapies has further highlighted the importance of compounds like 6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one. Its ability to interact with specific enzyme targets makes it a potential tool for precision medicine. For instance, its fluorophenyl group is known to enhance binding to hydrophobic pockets in proteins, a feature often exploited in drug design.

Another area of exploration is the compound's potential role in combinatorial chemistry and high-throughput screening. Its modular structure allows for easy derivatization, enabling the creation of diverse libraries for screening against various biological targets. This adaptability has made it a subject of interest in fragment-based drug discovery, where small molecules are used as building blocks for larger, more complex drugs.

From a synthetic perspective, the preparation of 6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one involves multi-step organic reactions, including amide coupling and cyclization processes. Researchers often seek optimized protocols to improve yield and purity, as reflected in the increasing number of searches for synthetic methodologies related to this compound. Green chemistry principles are also being applied to reduce the environmental impact of its synthesis.

In conclusion, 6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one (CAS No. 941927-39-5) represents a fascinating intersection of chemistry and biology. Its structural features and potential applications align with current trends in drug discovery and therapeutic development. As research continues to uncover its full potential, this compound is likely to remain a focal point in scientific discussions and innovations.

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